
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Descripción general
Descripción
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, also known as BPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPO belongs to the class of oxazolidinones, which are heterocyclic compounds that contain both nitrogen and oxygen atoms in their ring structure.
Aplicaciones Científicas De Investigación
Diastereoselective Conjugate Addition
- The conjugate addition of lithium N-benzyl-N-(α-methylbenzyl)amide to enantiopure N-enoyl oxazolidin-2-ones, including 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, is a key reaction for generating β-amino carbonyl products, which are valuable for creating α,β,α-pseudotripeptide structures (Davies et al., 2010).
Enzymatic Synthesis
- Lipase-catalyzed kinetic resolution methods were developed for synthesizing certain derivatives of this compound. These derivatives serve as intermediates for synthesizing cholesterol absorption inhibitors like ezetimibe (Singh et al., 2013).
Michael Addition Reactions
- This compound acts as an ideal Michael acceptor in addition reactions with glycine derivatives, enabling control of diastereoselectivity and yielding valuable beta-substituted pyroglutamic acids and prolines (Soloshonok et al., 2000).
Synthesis Protocols
- A new protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones, including this compound, was developed, offering efficient and simplified methods for producing various derivatives (Soloshonok et al., 2002).
Anticancer Activities
- Certain 3,4-disubstituted oxazolidin-2-ones, structurally related to this compound, have been studied as constrained ceramide analogs with promising anticancer activities (Singh et al., 2011).
Crystal Structure Analysis
- Studies on compounds like (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, closely related to this compound, have provided insights into the structural aspects of oxazolidinone derivatives (Dungan et al., 2012).
Photophysical Properties
- The study of Schiff bases derived from oxazolidin-2-ones, akin to this compound, has opened avenues in understanding their photophysical properties and potential applications in organic light emitting devices (Kumari et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEZZGBUHSYSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
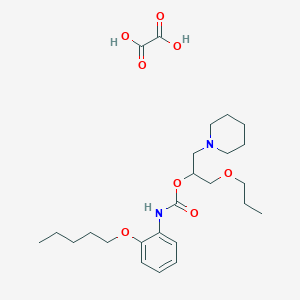
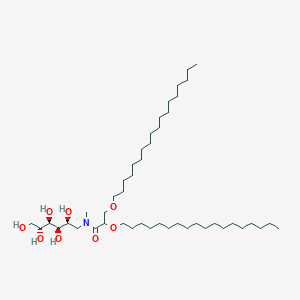

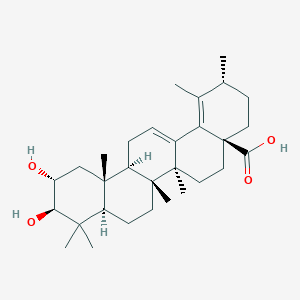

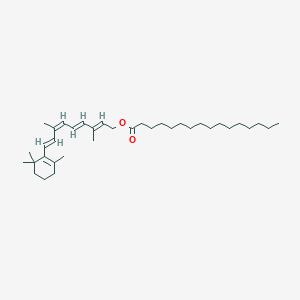
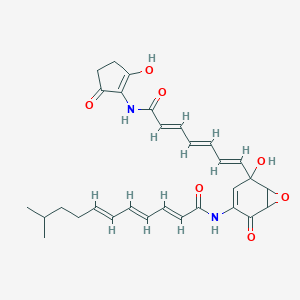


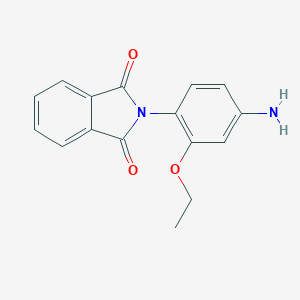
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
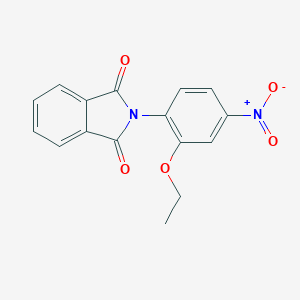
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
